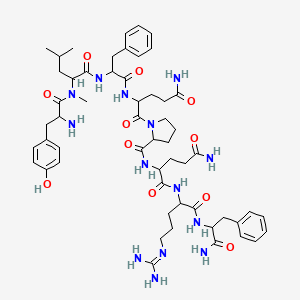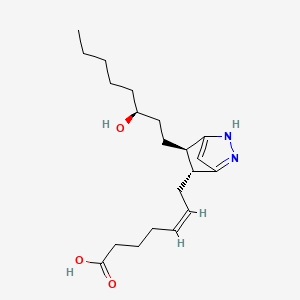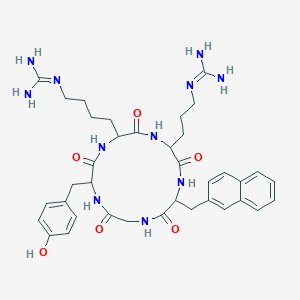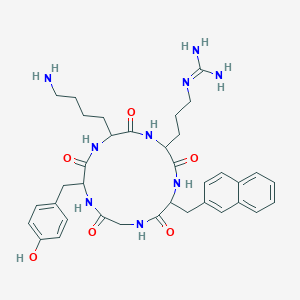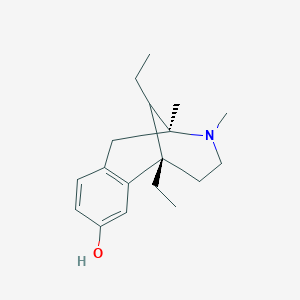
1,2,3,4,5,6-Hexahydro-6,11-diethyl-3-methyl-2,6-methano-3-benzazocin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexahydro-6,11-diethyl-3-methyl-2,6-methano-3-benzazocin-8-ol is a complex organic compound belonging to the benzazocine class. This compound is characterized by its unique structure, which includes a hexahydro ring system fused with a benzene ring and various functional groups. It has significant applications in medicinal chemistry, particularly as a potential analgesic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-6,11-diethyl-3-methyl-2,6-methano-3-benzazocin-8-ol typically involves multiple steps. One common method includes the reduction of a precursor compound, such as 3,6-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-11-one oxime, using zinc dust in a mixture of acetic acid and acetic anhydride . This reduction yields the desired compound with high specificity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would include careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexahydro-6,11-diethyl-3-methyl-2,6-methano-3-benzazocin-8-ol undergoes various chemical reactions, including:
Reduction: Reduction of oxime precursors using zinc dust or sodium borohydride in methanol.
Substitution: Potential substitution reactions at the functional groups present on the benzazocine ring.
Common Reagents and Conditions
Zinc Dust: Used in reduction reactions in the presence of acetic acid and acetic anhydride.
Sodium Borohydride: Employed in methanol for reduction reactions.
Major Products
The major products formed from these reactions include various derivatives of the benzazocine ring system, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,4,5,6-Hexahydro-6,11-diethyl-3-methyl-2,6-methano-3-benzazocin-8-ol has several scientific research applications:
Medicinal Chemistry: Investigated as a potential selective opioid analgesic.
Biological Studies: Used in studies to understand its interaction with opioid receptors and its analgesic properties.
Chemical Research: Employed in the synthesis of various derivatives for studying structure-activity relationships.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexahydro-6,11-diethyl-3-methyl-2,6-methano-3-benzazocin-8-ol involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are part of the G-protein-coupled receptor family .
Comparison with Similar Compounds
Similar Compounds
Pentazocine: Another benzazocine derivative with similar analgesic properties.
Benzomorphan: A related compound with potential opioid analgesic effects.
Uniqueness
1,2,3,4,5,6-Hexahydro-6,11-diethyl-3-methyl-2,6-methano-3-benzazocin-8-ol is unique due to its specific substitution pattern and the presence of the methano bridge, which may confer distinct pharmacological properties compared to other benzazocine derivatives.
Properties
CAS No. |
34254-87-0 |
|---|---|
Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(1S,9S)-1,13-diethyl-9,10-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C18H27NO/c1-5-16-17(3)12-13-7-8-14(20)11-15(13)18(16,6-2)9-10-19(17)4/h7-8,11,16,20H,5-6,9-10,12H2,1-4H3/t16?,17-,18+/m0/s1 |
InChI Key |
XIKFEYRNSCEUKR-UQJFVLDMSA-N |
Isomeric SMILES |
CCC1[C@@]2(CC3=C([C@]1(CCN2C)CC)C=C(C=C3)O)C |
Canonical SMILES |
CCC1C2(CC3=C(C1(CCN2C)CC)C=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1S,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B10795162.png)
